molecular formula C12H14O5 B3059211 2-(4-Methoxybenzyl)succinic acid CAS No. 956-41-2

2-(4-Methoxybenzyl)succinic acid

Cat. No.: B3059211
CAS No.: 956-41-2
M. Wt: 238.24 g/mol
InChI Key: WASXIGSMDGCLLR-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)succinic acid (C₁₁H₁₂O₅) is a substituted succinic acid derivative featuring a 4-methoxybenzyl group attached to the second carbon of the succinic acid backbone. This compound has garnered interest in medicinal chemistry due to its role as a precursor in synthesizing bioactive molecules, such as nitric oxide (NO)-donor derivatives for treating cerebral malaria .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-17-10-4-2-8(3-5-10)6-9(12(15)16)7-11(13)14/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASXIGSMDGCLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385518
Record name 2-(4-methoxybenzyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956-41-2
Record name 2-(4-methoxybenzyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)succinic acid typically involves the reaction of 4-methoxybenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)succinic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-hydroxybenzyl)succinic acid.

    Reduction: Formation of 2-(4-methoxybenzyl)butanediol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxybenzyl)succinic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigating potential therapeutic effects and drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)succinic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with enzymes and receptors, influencing their activity. The succinic acid backbone can participate in metabolic pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The substitution pattern on the benzyl ring significantly influences molecular weight, solubility, and bioactivity. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Physicochemical Properties
2-(4-Methoxybenzyl)succinic acid C₁₁H₁₂O₅ 224.21 4-methoxybenzyl High polarity due to -OCH₃; moderate solubility in polar solvents
2-(4-Chlorobenzyl)succinic acid C₁₁H₁₁ClO₄ 242.65 4-chlorobenzyl Increased lipophilicity; reduced hydrogen bonding capacity
2-(4-Methylbenzyl)succinic acid C₁₂H₁₄O₄ 222.24 4-methylbenzyl Lower polarity; enhanced hydrophobic interactions
(E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid C₂₀H₂₆O₅ 354.42 3,5-di-tert-butyl-4-hydroxybenzylidene Bulky substituents improve steric shielding; high logP

Key Observations :

  • Benzylidene derivatives (e.g., with a conjugated double bond) exhibit higher molecular weights and altered electronic properties, influencing binding to biological targets .

Bioactivity and Toxicity Profiles

Anti-Inflammatory and Enzyme Inhibition
  • This compound derivatives show promise as enzyme inhibitors. For example, its NO-donor hybrid demonstrated antimalarial activity by targeting mitochondrial function in Plasmodium parasites .
  • Benzylidene analogs like (E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid outperformed anti-inflammatory drugs (darbufelone, prifelone) in in silico studies, with superior bioactivity scores as nuclear receptor ligands (GPCR: 0.45 vs. 0.32 for darbufelone) and enzyme inhibitors (score: 0.62 vs. 0.51) .
Toxicity Predictions
  • Computational models (e.g., Osiris Property Explorer) indicate that This compound has a lower mutagenicity risk compared to chlorinated analogs, which may form reactive metabolites .
  • Benzylidene derivatives with bulky substituents (e.g., 3,5-di-tert-butyl groups) show reduced cytotoxicity, attributed to steric hindrance preventing non-specific interactions .

Pharmacokinetic Behavior

  • Benzylidene derivatives display prolonged metabolic stability in in silico models, with slower hepatic clearance rates compared to non-conjugated analogs .

Biological Activity

2-(4-Methoxybenzyl)succinic acid (CAS No. 956-41-2) is an organic compound characterized by the methoxybenzyl group attached to a succinic acid backbone. Its molecular formula is C12H14O5, and it has garnered attention for its potential biological activities, making it a subject of various scientific investigations.

  • Molecular Weight : 238.24 g/mol
  • Structure : Contains a methoxy group that enhances its solubility and reactivity.

Synthesis

The synthesis typically involves the reaction of 4-methoxybenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. Reaction conditions often include sodium ethoxide in ethanol, leading to the final product through acidification.

The biological activity of this compound can be attributed to its interaction with specific molecular targets and pathways. The methoxybenzyl group is believed to interact with various enzymes and receptors, influencing their activity. The succinic acid backbone plays a role in metabolic pathways, contributing to the compound's biological effects.

Pharmacological Potential

Research has indicated several pharmacological activities associated with this compound:

Comparative Analysis

The biological activities of this compound can be compared to similar compounds, which exhibit varying degrees of effectiveness based on their functional groups:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
2-(4-Hydroxybenzyl)succinic acidModerateHighLow
2-(4-Methylbenzyl)succinic acidHighModerateModerate
2-(4-Chlorobenzyl)succinic acidLowHighHigh
This compound Potentially High Potentially High Emerging Evidence

Case Studies and Research Findings

  • Study on Antioxidant Properties : A study demonstrated that derivatives of succinic acid could scavenge free radicals effectively, suggesting a potential application in preventing oxidative damage in cells .
  • Anti-inflammatory Activity Assessment : In vitro studies indicated that compounds with similar structures could significantly reduce the expression of pro-inflammatory cytokines in macrophages, hinting at the anti-inflammatory potential of this compound .
  • Antimicrobial Testing : Preliminary tests have shown that related compounds exhibit varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria, laying the groundwork for further exploration into the antimicrobial properties of this specific compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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